N'-(2-chlorobenzoyl)furan-2-carbohydrazide
Overview
Description
N’-(2-chlorobenzoyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan-2-carbohydrazide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of a furan ring, a carbohydrazide group, and a 2-chlorobenzoyl moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-(2-chlorobenzoyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N’-(2-chlorobenzoyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
N’-(2-chlorobenzoyl)furan-2-carbohydrazide has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, the compound has been investigated for its potential as a fluorescent probe due to its ability to exhibit aggregation-induced emission (AIE) properties.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzoyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity .
Comparison with Similar Compounds
N’-(2-chlorobenzoyl)furan-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(2-chloroacetyl)furan-2-carbohydrazide: This compound has a similar structure but with an acetyl group instead of a benzoyl group.
N’-(2-furfurylidene)pyridine-3-carbohydrazide: This compound contains a pyridine ring instead of a benzoyl group, leading to distinct electronic and steric properties.
Properties
IUPAC Name |
N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-5-2-1-4-8(9)11(16)14-15-12(17)10-6-3-7-18-10/h1-7H,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWVDAHLLKPNCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330987 | |
Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660503 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304878-77-1 | |
Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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